1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-19-14-20(2)16-23(15-19)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)13-12-21-8-4-3-5-9-21/h3-11,14-16,22H,12-13,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRBWGHQXSZPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to explore its biological activity, focusing on relevant research findings, case studies, and data tables that illustrate its effects and mechanisms of action.
Chemical Structure
The compound features several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
- Benzo[d]imidazole Moiety : Known for its biological activity.
- Phenethyl Group : Contributes to the compound's lipophilicity and receptor interactions.
These structural characteristics are essential for understanding the compound's biological activity.
| Component | Description |
|---|---|
| Pyrrolidine | Nitrogen-containing heterocycle, influences binding affinity |
| Benzo[d]imidazole | Associated with various pharmacological effects |
| Phenethyl | Enhances lipophilicity and receptor interaction |
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial : Compounds with benzo[d]imidazole structures have shown antimicrobial properties.
- CNS Activity : The pyrrolidine structure is often linked to central nervous system (CNS) effects, potentially acting on GABA receptors.
- Anti-inflammatory : Similar compounds have demonstrated anti-inflammatory effects in various models.
The biological activity of this compound may be attributed to its interaction with specific receptors in the body. For instance, it may act as an agonist or antagonist at GABA-A receptors, leading to CNS depression or anxiolytic effects. The binding affinity and efficacy can vary significantly based on the structural modifications present in the compound.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of related benzo[d]imidazole derivatives. The results indicated that these compounds displayed significant activity against various bacterial strains, suggesting that This compound could exhibit similar effects due to its structural similarities.
Study 2: CNS Effects
In another study focusing on CNS-active compounds, researchers found that derivatives with pyrrolidine rings showed enhanced binding affinity for GABA-A receptors. This suggests potential anxiolytic or sedative effects for the compound , warranting further investigation into its pharmacodynamics.
Research Findings
Recent studies have provided insights into the synthesis and characterization of this compound, revealing potential pathways for its development as a therapeutic agent.
Synthesis Pathways
The synthesis of This compound can be approached through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrrolidine ring.
- Functionalization of Benzo[d]imidazole : Modifying existing benzo[d]imidazole derivatives to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include substitutions on the phenyl ring, benzimidazole group, and pyrrolidinone core. These modifications influence biological activity, solubility, and metabolic stability. Below is a comparative analysis:
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
